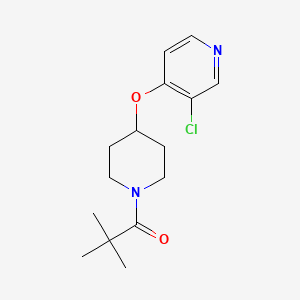

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one

Description

Properties

IUPAC Name |

1-[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-2,2-dimethylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-15(2,3)14(19)18-8-5-11(6-9-18)20-13-4-7-17-10-12(13)16/h4,7,10-11H,5-6,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTPNSXGYCOHHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)OC2=C(C=NC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one typically involves multiple steps, including the formation of the piperidine ring, the introduction of the 3-chloropyridin-4-yloxy group, and the attachment of the 2,2-dimethylpropan-1-one moiety. Common synthetic routes may involve:

Formation of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of 3-Chloropyridin-4-yloxy Group: This step may involve nucleophilic substitution reactions where a suitable leaving group on the piperidine ring is replaced by the 3-chloropyridin-4-yloxy group.

Attachment of 2,2-Dimethylpropan-1-one Moiety: This can be achieved through acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the piperidine or pyridine rings.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and formation of new products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts like palladium or platinum.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It has been investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Research has explored its potential as a pharmaceutical intermediate, contributing to the development of new drugs.

Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways and cellular functions.

Signal Transduction: The compound can modulate signal transduction pathways, influencing cellular responses and activities.

Comparison with Similar Compounds

The target compound shares structural motifs with several analogs, enabling comparisons of synthesis, physicochemical properties, and inferred biological activities. Below is a detailed analysis supported by evidence.

Structural and Functional Group Comparisons

(a) 1-[4-(4-Benzylpiperazine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one (CAS 351451-13-3)

- Molecular Formula : C₂₂H₃₃N₃O₂ (MW: 371.52 g/mol) vs. the target compound (estimated formula: C₁₅H₂₀ClN₂O₂, MW: ~302.79 g/mol).

- Key Differences : The benzylpiperazine-carbonyl group in this analog introduces a bulkier, more polar substituent compared to the target compound’s 3-chloropyridinyloxy group. This difference likely reduces lipophilicity, impacting membrane permeability and bioavailability .

- Synthesis : Both compounds utilize piperidine as a core scaffold, but the analog’s synthesis involves benzylpiperazine coupling, whereas the target compound requires pyridinyloxy substitution.

(b) 4-[(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]-1-methyl-1,2-dihydropyridin-2-one (CAS 2770590-68-4)

- Structural Contrast: While both compounds feature a 3-chloropyridinyloxy group, this analog attaches the group via a methylene bridge (‑CH₂O‑) rather than a direct ether linkage (‑O‑).

(c) 1-[7-(3-Chloro-phenylamino)-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridin-4-yl]-1-morpholin-4-yl-methanone

- Synthesis Parallel : This compound, synthesized via nucleophilic aromatic substitution using 3-chloroaniline, mirrors the target compound’s likely synthetic route (substituting 3-chloropyridin-4-yloxy for 3-chloroaniline). Such methods highlight scalability challenges due to halogenated aromatic intermediates .

Physicochemical and Pharmacological Inferences

Table 1: Comparative Properties of Selected Analogs

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Lipophilicity (Estimated logP) |

|---|---|---|---|---|

| Target Compound | C₁₅H₂₀ClN₂O₂ | ~302.79 | 3-Chloropyridinyloxy, 2,2-dimethylpropanone | ~2.1 (moderate) |

| 1-[4-(4-Benzylpiperazine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one | C₂₂H₃₃N₃O₂ | 371.52 | Benzylpiperazine-carbonyl | ~1.8 (lower) |

| CAS 2770590-68-4 | C₁₈H₂₁ClN₂O₃ | ~348.83 | 3-Chloropyridinyloxy-methyl, dihydropyridinone | ~1.5 (lower) |

- Lipophilicity : The target compound’s direct ether linkage and smaller substituents likely confer higher logP than analogs with polar groups (e.g., benzylpiperazine), favoring CNS penetration .

- Bioactivity: Piperidine-pyridine hybrids are frequently explored as kinase inhibitors (e.g., JAK2, EGFR). The 3-chloropyridinyloxy group may enhance target affinity compared to phenylamino or morpholinyl groups .

Biological Activity

1-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2,2-dimethylpropan-1-one is a complex organic compound that has garnered attention in medicinal chemistry and pharmacology due to its unique structural features. The compound contains a piperidine ring, a chloropyridine moiety, and a dimethylpropanone framework, which suggest potential interactions with various biological targets, particularly in the central nervous system (CNS).

Structural Characteristics

The molecular formula of the compound is , and it has a molecular weight of 360.84 g/mol. The presence of the chloropyridinyl group is particularly noteworthy as it enhances biological activity, making this compound a candidate for drug development.

The biological activity of this compound may involve:

- Receptor Binding : The compound is hypothesized to interact with neurotransmitter receptors, potentially modulating their activity.

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism or signaling pathways.

Biological Activity Studies

Research indicates that this compound exhibits significant biological activity, particularly in neuropharmacology. Studies have shown promising results regarding its effects on various biological targets:

| Biological Target | Effect | Reference |

|---|---|---|

| Dopamine Receptors | Modulation of receptor activity | |

| Serotonin Receptors | Potential antidepressant effects | |

| Enzyme Inhibition | Inhibition of cholinesterase |

Case Studies

- Neurodegenerative Diseases : Preliminary studies suggest that compounds similar to this compound may have therapeutic applications in treating conditions like Alzheimer's disease due to their ability to enhance neurotransmitter levels in the brain.

- Cancer Research : Some derivatives have been explored for their anti-cancer properties, indicating a potential avenue for further investigation into this compound's efficacy against tumor growth.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Formation of Piperidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Introduction of Chloropyridinyl Group : Nucleophilic substitution reactions are used to introduce the chloropyridine derivative.

- Attachment of Dimethylpropanone Group : This step often involves acylation reactions using dimethylpropanone derivatives.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which can provide insights into its potential applications:

| Compound Name | Description |

|---|---|

| 1-(4-(3-Chloropyridin-2-yloxy)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone | Known for potential cancer treatment properties. |

| Ethyl 4-(4-(3-chloropyridin-4-yloxy)piperidin-1-y)-4-oxobutanoate | Another derivative with distinct chemical properties. |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound during synthesis?

- Methodological Answer : Standard safety measures include using personal protective equipment (PPE) such as gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation risks. For skin contact, immediately rinse with water for 15 minutes; for eye exposure, use an eyewash station and seek medical attention . Storage should be in a cool, dry place, away from incompatible substances like strong oxidizers . Refer to Safety Data Sheets (SDS) for spill management (e.g., neutralization with inert adsorbents) and disposal guidelines .

Q. What synthetic routes are commonly employed for this compound?

- Methodological Answer : A typical route involves nucleophilic substitution between 3-chloro-4-hydroxypyridine and 4-hydroxypiperidine under basic conditions (e.g., NaOH in dichloromethane), followed by coupling with 2,2-dimethylpropan-1-one via a ketone acylation step. Purification often uses column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity . Alternative methods include radical-mediated C(sp³)–C(sp³) coupling under visible light/silane conditions, which avoids traditional coupling reagents .

- Comparative Table :

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 65–75 | NaOH, DCM, 25°C, 12 h | |

| Radical Coupling | 50–60 | Visible light, TMS₃SiH, 40°C |

Q. What spectroscopic methods are recommended for structural elucidation?

- Methodological Answer : Use ¹H/¹³C NMR to confirm the piperidine ring protons (δ 2.5–3.5 ppm) and ketone carbonyl (δ 205–210 ppm). High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 337.12). IR spectroscopy identifies the C=O stretch (~1700 cm⁻¹) and aryl chloride (~750 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict pharmacokinetic properties?

- Methodological Answer : Tools like SwissADME or Schrödinger’s QikProp calculate LogP (lipophilicity), polar surface area (PSA), and bioavailability scores. For this compound, predicted LogP ≈ 2.5 and PSA ≈ 60 Ų suggest moderate blood-brain barrier penetration. Molecular docking (AutoDock Vina) against targets like HER kinases can prioritize in vitro assays .

Q. What strategies resolve contradictions between theoretical and experimental synthesis data?

- Methodological Answer : Discrepancies in yields may arise from solvent polarity effects or radical intermediate stability. For example, dichloromethane (DCM) may stabilize intermediates better than THF. Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading). Validate with real-time monitoring (e.g., in situ FTIR) .

Q. How do reaction conditions impact yield and purity?

- Methodological Answer : Catalyst choice significantly affects outcomes. For ketone acylation, BF₃·Et₂O increases electrophilicity but may cause side reactions; milder Lewis acids like ZnCl₂ improve selectivity. Solvent screening (e.g., acetonitrile vs. DMF) can reduce byproduct formation. Purity is enhanced via recrystallization (ethanol/water) .

Q. What in vitro assays assess biological activity for target validation?

- Methodological Answer : Screen against kinase panels (e.g., EGFR, HER2) using fluorescence-based ADP-Glo™ assays. Cytotoxicity is evaluated via MTT assays in cancer cell lines (e.g., MCF-7). For CNS targets, use blood-brain barrier (BBB) permeability models like PAMPA-BBB .

Data Contradiction Analysis

- Example : Radical coupling ( ) reports lower yields (50–60%) vs. nucleophilic substitution (65–75%) ( ). This discrepancy may stem from unoptimized light intensity or silane stoichiometry. Mitigate by pre-saturating the reaction mixture with argon to minimize radical quenching .

Structural and Pharmacological Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.